REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Mg].C(=O)([O:15][CH2:16][CH3:17])OCC.Cl>C(OCC)C>[CH2:1]([C:16]([CH2:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[OH:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Br
|
Name
|
|
Quantity
|
3 mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.6 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound may be prepared in the following manner
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the ethyl ether is evaporated off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)C(O)(CCCCCCCC)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |